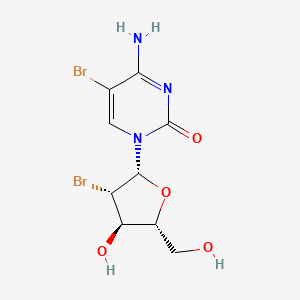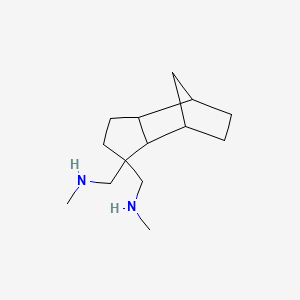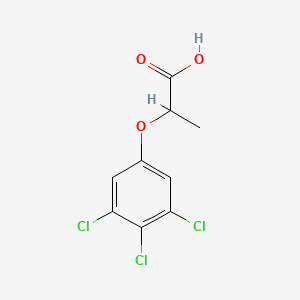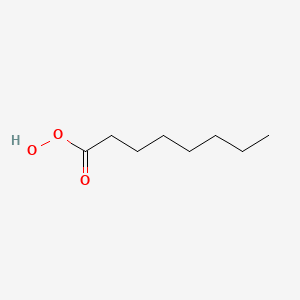![molecular formula C19H24CaO2+2 B12683372 Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol](/img/structure/B12683372.png)
Calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, reaction products with tetrapropylenephenol, calcium salts is a complex chemical compound formed through the reaction of formaldehyde with tetrapropylenephenol in the presence of calcium salts. This compound is known for its diverse applications in various industries, including its use as an additive in lubricants and as a stabilizer in plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, reaction products with tetrapropylenephenol, calcium salts typically involves the reaction of formaldehyde with tetrapropylenephenol in the presence of calcium salts. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and reaction time, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous feeding of formaldehyde, tetrapropylenephenol, and calcium salts into the reactor, where the reaction takes place. The product is then purified and processed to meet the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, reaction products with tetrapropylenephenol, calcium salts can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also occur, leading to the formation of reduced products.
Substitution: Substitution reactions can take place, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
Formaldehyde, reaction products with tetrapropylenephenol, calcium salts has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a stabilizer in chemical formulations.
Biology: The compound is studied for its potential biological effects and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems and biomedical materials.
Industry: It is widely used in industrial applications, including as an additive in lubricants, stabilizers in plastics, and as a component in coatings and adhesives.
Mechanism of Action
The mechanism of action of formaldehyde, reaction products with tetrapropylenephenol, calcium salts involves its interaction with various molecular targets and pathways. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to formaldehyde, reaction products with tetrapropylenephenol, calcium salts include:
- Formaldehyde, reaction products with phenol, calcium salts
- Formaldehyde, reaction products with nonylphenol, calcium salts
- Formaldehyde, reaction products with octylphenol, calcium salts
Uniqueness
What sets formaldehyde, reaction products with tetrapropylenephenol, calcium salts apart from similar compounds is its unique combination of properties, such as its stability, reactivity, and specific applications in various industries. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C19H24CaO2+2 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
calcium;formaldehyde;2,3',7',11'-tetramethylspiro[cyclopropane-1,4'-tetracyclo[8.2.0.02,5.06,9]dodeca-1,5,9-triene]-3'-ol |
InChI |
InChI=1S/C18H22O.CH2O.Ca/c1-8-6-12-13(8)11-5-9(2)14(11)16-15(12)17(4,19)18(16)7-10(18)3;1-2;/h8-10,19H,5-7H2,1-4H3;1H2;/q;;+2 |
InChI Key |
NDMGXMAYNWQEGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C3C(CC3=C4C(=C12)C5(C4(C)O)CC5C)C.C=O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


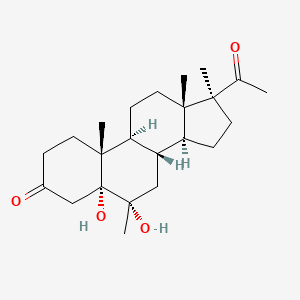

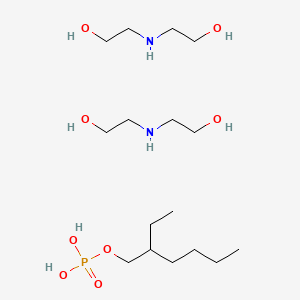
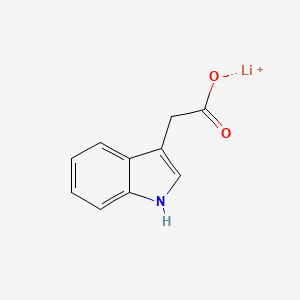
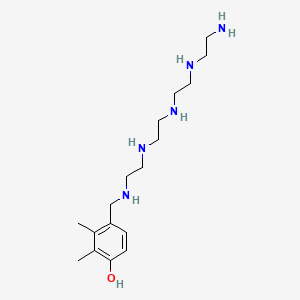
![1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B12683319.png)

